molecular formula C7H16ClNO2 B1377597 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride CAS No. 1375474-16-0

2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride

Cat. No.: B1377597
CAS No.: 1375474-16-0
M. Wt: 181.66 g/mol
InChI Key: ZOVFFXDWKWUIKB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride ( 1375474-16-0) is an organic compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . Its structure features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a prominent scaffold in medicinal chemistry and drug discovery. The pyrrolidine motif is widely recognized as an important structural element in the design and development of bioactive molecules . While the specific biological profile of this compound is an area of ongoing research, derivatives of 2-amino-1,3-propanediol have been investigated for potential therapeutic applications. Patents indicate that structurally related 2-amino-1,3-propanediol compounds have been explored for the manufacture of medicaments intended for the treatment of various types of pain, including chronic, acute, and neuropathic pain . Furthermore, 1,3-propane diol derivatives, as a broader class, have been studied as potential bioactive compounds . The presence of both the pyrrolidine ring and the 1,3-diol functional groups in a single molecule makes this compound a valuable and versatile building block for chemical synthesis and pharmaceutical research. Researchers can utilize it to develop novel chemical entities or as a intermediate for constructing more complex molecular architectures. The nature and position of substituents on the pyrrolidine ring are known to play a crucial role in determining the overall activity and selectivity of resulting compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-pyrrolidin-3-ylpropane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-4-7(5-10)6-1-2-8-3-6;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVFFXDWKWUIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Diol Precursors

One common approach involves starting from amino alcohols such as 2-amino-2-(hydroxymethyl)propane-1,3-diol (serinol) or its derivatives. The amino group and vicinal diol functionalities serve as handles for cyclization to form the pyrrolidine ring.

  • Method Example: Reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol with appropriate electrophiles or under conditions promoting intramolecular cyclization yields the pyrrolidine ring substituted with diol groups. This approach is supported by procedures where the amino diol is reacted with alkylating agents or under acidic conditions to induce ring closure.

  • Reaction Conditions: Typically, mild heating in ethanol/water mixtures at room temperature to moderate temperatures (e.g., 25–90 °C) for 1–14 hours is employed, followed by solvent removal under reduced pressure to isolate the product as a solid.

Solvent- and Catalyst-Free Synthesis

A significant advancement is the development of environmentally friendly methods that avoid solvents and chemical catalysts, reducing waste and purification steps.

  • Two-Stage Process:

    • Stage 1: Reactants are combined neat (without solvent) to form an intermediate compound.
    • Stage 2: The mixture is heated at 100–200 °C for 1–500 minutes to convert the intermediate to the target pyrrolidine diol compound.
  • Advantages: This method provides high selectivity and purity without the need for organic solvents or acid catalysts, minimizing environmental impact and simplifying purification.

Formation of Hydrochloride Salt

The free base pyrrolidine diol is converted to its hydrochloride salt by treatment with ethereal hydrogen chloride or aqueous HCl solutions.

  • Procedure: The free base is dissolved or suspended in an appropriate solvent (e.g., ethanol), and HCl gas or solution is introduced. The resulting hydrochloride salt precipitates or is isolated by evaporation and recrystallization.

  • Purpose: Salt formation improves compound stability, solubility, and handling properties.

Preparation Method Key Features Reaction Conditions Purity & Yield Environmental Impact References
Amino diol cyclization with alkylating agents Uses amino diol precursors; mild heating Ethanol/water, 25–90 °C, 1–14 h High purity; quantitative yields reported Moderate; uses solvents
Solvent- and catalyst-free thermal method Neat reaction; no solvents or catalysts 100–200 °C, 1–500 min High selectivity; pure product directly Low; environmentally benign
Hydrochloride salt formation Conversion of free base to HCl salt Room temperature, ethanol or ether Quantitative conversion Low; standard salt formation
  • The solvent- and catalyst-free method represents a green chemistry approach, avoiding organic solvents and acid catalysts that are common in traditional syntheses, which often require extensive purification due to side products.

  • Traditional methods using solvents like toluene or heptane and acid catalysts result in mixtures with low selectivity and require removal of solvents, which can be environmentally harmful.

  • Use of preparative high-performance liquid chromatography (HPLC) is reported for purification in some synthetic routes, especially when complex intermediates or side products are present.

  • Catalytic transfer hydrogenation has been employed in related pyrrolidine analog syntheses to achieve N-deprotection efficiently, indicating potential for streamlined synthetic steps in related compounds.

The preparation of 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride primarily involves cyclization of amino diol precursors under mild conditions, followed by salt formation. Recent advances favor solvent- and catalyst-free methods that provide high purity products with minimal environmental impact. These methods offer operational simplicity, cost-effectiveness, and align with green chemistry principles. The hydrochloride salt is typically formed by treatment of the free base with hydrogen chloride, enhancing stability and usability.

Chemical Reactions Analysis

2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of novel compounds with potential applications in pharmaceuticals and materials science.

Reaction Type Description Reagents
OxidationHydroxyl groups oxidized to carbonylsPotassium permanganate, chromium trioxide
ReductionFormation of alcohols or aminesLithium aluminum hydride
SubstitutionReplacement of hydroxyl groups with other functional groupsThionyl chloride, phosphorus tribromide

Biological Applications

Potential Biological Activity
Research indicates that 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride may interact with various biomolecules, suggesting potential therapeutic effects. Studies are ongoing to explore its role in modulating enzyme activity and receptor interactions.

  • Mechanism of Action : The pyrrolidine ring can interact with specific enzymes and receptors, influencing their activity through hydrogen bonding facilitated by the hydroxyl groups.

Medicinal Applications

Therapeutic Investigations
The compound is being investigated for its potential use in drug development. Its structural properties may allow it to act as a precursor for synthesizing pharmaceuticals targeting specific diseases.

  • Case Study Example : A study explored the use of similar compounds for pain management by acting on S1P receptors, indicating that derivatives of this compound could exhibit similar properties .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Industry Application Description
Chemical ManufacturingIntermediate for producing new materials
Polymer ProductionBuilding block for polymers with enhanced properties

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview of Comparable Compounds

The following compounds share structural similarities with 2-(pyrrolidin-3-yl)propane-1,3-diol hydrochloride, primarily through their propane-1,3-diol backbone or amine substituents. Key differences in substituents, ring systems, and pharmacological profiles are highlighted.

Table 1: Comparative Data for this compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity/Applications References
2-(Pyrrolidin-3-yl)propane-1,3-diol HCl C₇H₁₆ClNO₂ 193.66 Pyrrolidin-3-yl cyclic amine Building block in chemical synthesis
Fingolimod Hydrochloride (FTY720) C₁₉H₃₃ClNO₂ 343.93 4-Octylphenethyl group, amino group Sphingosine-1-phosphate receptor modulator; MS therapy
2-(Piperidin-4-yl)propane-1,3-diol HCl C₈H₁₆ClNO₂ 205.67 Piperidin-4-yl cyclic amine (6-membered) Synthetic intermediate; unlisted therapeutic use
2-(Aminomethyl)propane-1,3-diol HCl C₄H₁₂ClNO₂ 141.60 Linear aminomethyl group Biochemical research; solubility modifier
Tris (2-Amino-2-(hydroxymethyl)propane-1,3-diol) C₄H₁₁NO₃ 121.14 Hydroxymethyl and amino groups Buffer agent in molecular biology

Detailed Analysis of Key Comparisons

Fingolimod Hydrochloride (FTY720)
  • Structural Differences: Fingolimod features a 4-octylphenethyl side chain and an amino group on the propane-1,3-diol backbone, whereas the target compound substitutes a pyrrolidin-3-yl group. The hydrophobic octylphenethyl moiety in fingolimod enhances membrane permeability and receptor binding .
  • Pharmacological Profile: Fingolimod is a prodrug phosphorylated to its active metabolite (fingolimod-P), which acts as a sphingosine-1-phosphate (S1P) receptor modulator. It traps lymphocytes in lymph nodes, reducing autoimmune attacks in multiple sclerosis (MS) . In contrast, 2-(pyrrolidin-3-yl)propane-1,3-diol HCl lacks evidence of S1P receptor activity, suggesting divergent therapeutic pathways.
  • Formulation: Fingolimod HCl is administered orally in doses as low as 0.56–1.4 mg, with cyclodextrin-based formulations enhancing stability .
2-(Piperidin-4-yl)propane-1,3-diol Hydrochloride
  • Ring System Variation: The piperidin-4-yl group (6-membered ring) vs. pyrrolidin-3-yl (5-membered ring) alters conformational flexibility and steric effects.
Tris and Derivatives
  • Functional Role : Tris and its hydrochloride form are widely used as buffering agents (e.g., in electrophoresis) due to their stable pH range (7–9). The absence of cyclic amines in Tris limits its utility in receptor-targeted drug design compared to the target compound .
2-(Aminomethyl)propane-1,3-diol Hydrochloride
  • Simpler Substituents: The linear aminomethyl group increases hydrophilicity, making this compound suitable for solubility enhancement in formulations.

Research Findings and Implications

  • Synthetic Utility : The pyrrolidine and piperidine analogs (target compound and 2-(piperidin-4-yl)propane-1,3-diol HCl) are valuable intermediates in synthesizing complex molecules, particularly for introducing chiral centers or nitrogen-containing motifs .
  • Therapeutic Potential: Fingolimod’s success underscores the importance of hydrophobic substituents in S1P receptor modulation. Modifying the target compound with similar groups could explore new immunomodulatory pathways.
  • Biochemical Applications: Tris derivatives highlight how minor structural changes (e.g., hydroxymethyl vs. cyclic amines) pivot compounds from pharmaceutical roles to routine laboratory use .

Biological Activity

2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrrolidine ring, this compound has been studied for its interactions with various biological targets, suggesting possible therapeutic applications.

  • Molecular Formula: C7H16ClNO2
  • Molecular Weight: Approximately 181.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl groups present in the compound facilitate hydrogen bonding, enhancing its binding affinity to biological targets. This interaction may modulate enzymatic activity and influence various biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to pyrrolidine have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis4.69
Candida albicans16.69

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where modulation of specific receptor pathways can mitigate cellular damage . The compound's ability to act as a ligand for various receptors indicates its potential role in drug development aimed at neurological conditions.

Case Studies

  • Kynurenine Pathway Modulation:
    A study investigated the effects of pyrrolidine derivatives on the kynurenine pathway, which is crucial in neuroinflammation and neurodegeneration. Administration of these compounds resulted in altered levels of kynurenine metabolites in animal models, suggesting a therapeutic potential for conditions like Alzheimer's disease .
  • In Vivo Efficacy:
    In experimental models of acute pancreatitis, administration of pyrrolidine derivatives demonstrated protective effects against organ damage, as evidenced by histological analysis and biochemical markers . This highlights the compound's potential in managing inflammatory conditions.

Research Applications

The applications of this compound extend beyond antimicrobial and neuroprotective properties:

  • Medicinal Chemistry: Used as a precursor for synthesizing novel therapeutic agents.
  • Biochemical Research: Investigated for its role in various biochemical pathways and receptor interactions.
  • Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Amination : Reacting a pyrrolidine derivative with propane-1,3-diol precursors under controlled pH and temperature. Catalysts like palladium or nickel may enhance reaction efficiency .
  • Hydrochloride Formation : Treating the free base with hydrochloric acid in anhydrous conditions to precipitate the hydrochloride salt, improving solubility and stability .
    Optimization Strategies :
  • Vary solvents (e.g., ethanol vs. dichloromethane) to assess polarity effects on yield.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and carbon backbone integrity .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₇H₁₄NO₂·HCl) .
  • FT-IR : Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

Q. What are the critical parameters to monitor during purification, and which chromatographic methods are recommended?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar impurities .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal formation; monitor melting point consistency .
  • HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) achieve >95% purity. Adjust flow rates (1.0–1.5 mL/min) for peak resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data under varying physiological conditions?

Methodological Answer:

  • Controlled Solubility Studies :
    • Use phosphate-buffered saline (PBS) at pH 7.4 and simulate gastric fluid (pH 1.2) to assess pH-dependent solubility. Compare results with literature using standardized protocols .
  • Stability Analysis :
    • Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) and quantify decomposition via HPLC-UV. Identify degradation products (e.g., free base formation) .
  • Statistical Validation : Apply ANOVA to evaluate batch-to-batch variability and ensure reproducibility .

Q. What in vitro assays are suitable for investigating biological activity, and how should controls be designed?

Methodological Answer:

  • Receptor Binding Assays :
    • Use radiolabeled ligands (e.g., ³H-labeled analogs) to measure affinity for targets like G-protein-coupled receptors (GPCRs). Include negative controls (e.g., excess unlabeled ligand) to confirm specificity .
  • Cell Viability Assays :
    • Treat cell lines (e.g., HEK293) with 0.1–100 µM compound and measure ATP levels (via luminescence) after 24–72 hours. Normalize data to vehicle-treated controls .
  • Pharmacokinetic Modeling :
    • Simulate hepatic metabolism using microsomal fractions and LC-MS/MS to identify primary metabolites .

Q. How should researchers address discrepancies in reported pharmacokinetic (PK) parameters across species?

Methodological Answer:

  • Cross-Species PK Studies :
    • Administer equivalent doses (mg/kg) to rodents and non-rodents, collect plasma samples at 0, 1, 4, 8, 24 hours, and calculate AUC, t₁/₂, and clearance rates. Use allometric scaling to extrapolate human PK .
  • Mechanistic Modeling :
    • Apply compartmental models (e.g., two-compartment) to account for tissue distribution differences. Validate with in situ perfusion studies .

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